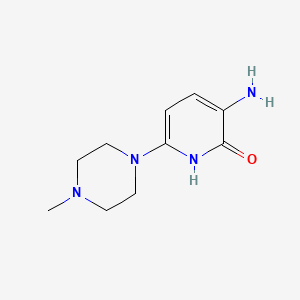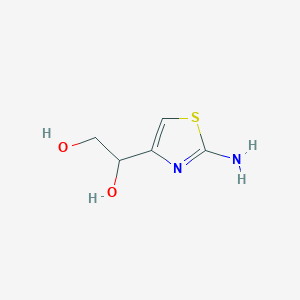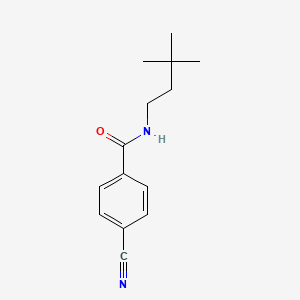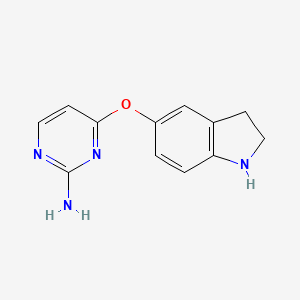
3-Amino-propanephosphonous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-propanephosphonous, also known as 3-aminopropylphosphonic acid, is an organic compound with the molecular formula C3H10NO3P. It is a phosphonic acid derivative where the hydrogen attached to the phosphorus atom is substituted by a 3-aminopropyl group. This compound is known for its role as a partial agonist of GABA B receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-propanephosphonous typically involves the reaction of 3-aminopropylamine with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of phosphorous acid and 3-aminopropylamine in a solvent such as water or ethanol, followed by heating the mixture to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-propanephosphonous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted amino compounds. These products have various applications in different fields .
Aplicaciones Científicas De Investigación
3-Amino-propanephosphonous has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Amino-propanephosphonous involves its interaction with GABA B receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to various physiological effects. The compound also influences the secretion of basal prolactin, which is important for various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethylphosphonic acid: Another phosphonic acid derivative with similar properties.
(Aminomethyl)phosphonic acid: A related compound with a different amino group position.
4-Aminobutylphosphonic acid: A longer-chain analogue with similar chemical properties.
Uniqueness
3-Amino-propanephosphonous is unique due to its specific interaction with GABA B receptors and its role in modulating basal prolactin secretion. Its structure allows for specific binding and activity that is distinct from other similar compounds .
Propiedades
Fórmula molecular |
C3H10NO2P |
|---|---|
Peso molecular |
123.09 g/mol |
Nombre IUPAC |
3-aminopropylphosphonous acid |
InChI |
InChI=1S/C3H10NO2P/c4-2-1-3-7(5)6/h5-6H,1-4H2 |
Clave InChI |
SOEYCMDWHXVTQC-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(4-bromonaphthalen-1-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B8360639.png)


![N-methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine](/img/structure/B8360668.png)
![{2-[(4-Chloro-3-methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B8360673.png)

